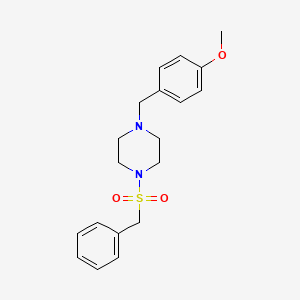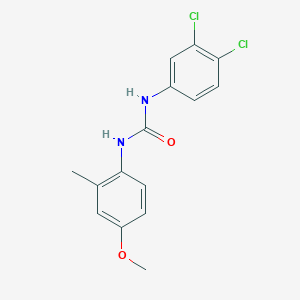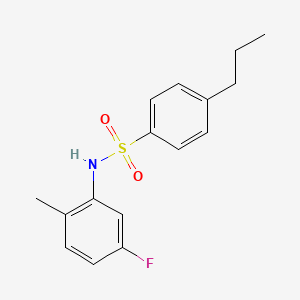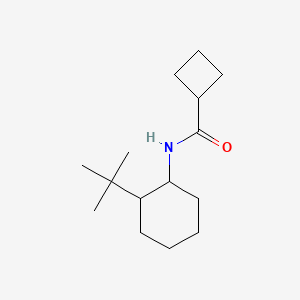
1-(Benzylsulfonyl)-4-(4-methoxybenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzylsulfonyl)-4-(4-methoxybenzyl)piperazine is a chemical compound with the following structure:
Structure: C19H24N2O3S
This compound belongs to the class of piperazines, which are heterocyclic organic molecules containing a six-membered ring with two nitrogen atoms. The benzylsulfonyl group and the methoxybenzyl substituent enhance its pharmacological properties.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of 1-(Benzylsulfonyl)-4-(4-methoxybenzyl)piperazine. One common method involves the reaction of piperazine with benzylsulfonyl chloride and 4-methoxybenzyl chloride under appropriate conditions. The reaction proceeds via nucleophilic substitution, resulting in the desired compound.
Industrial Production: While industrial-scale production methods may vary, the synthesis typically occurs in a controlled environment using optimized conditions to achieve high yields.
Chemical Reactions Analysis
1-(Benzylsulfonyl)-4-(4-methoxybenzyl)piperazine can undergo various chemical reactions:
Oxidation: It may be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the sulfonyl group can yield the corresponding sulfide.
Substitution: The benzylsulfonyl group can be substituted with other functional groups.
Common Reagents and Conditions: Reagents like reducing agents (e.g., NaBH₄), oxidizing agents (e.g., H₂O₂), and Lewis acids (e.g., AlCl₃) are employed in these reactions.
Scientific Research Applications
1-(Benzylsulfonyl)-4-(4-methoxybenzyl)piperazine finds applications in various fields:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its structural features and pharmacological properties.
Biology: It may serve as a tool compound for studying biological processes involving piperazines.
Industry: Industries may use it as an intermediate in the synthesis of other compounds.
Mechanism of Action
The exact mechanism of action remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
1-(Benzylsulfonyl)-4-(4-methoxybenzyl)piperazine stands out due to its unique combination of benzylsulfonyl and methoxybenzyl moieties. Similar compounds include other piperazines with different substituents.
Properties
Molecular Formula |
C19H24N2O3S |
|---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
1-benzylsulfonyl-4-[(4-methoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C19H24N2O3S/c1-24-19-9-7-17(8-10-19)15-20-11-13-21(14-12-20)25(22,23)16-18-5-3-2-4-6-18/h2-10H,11-16H2,1H3 |
InChI Key |
MIKBEVABIWPCSN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,3-dihydro-1H-inden-5-yloxy)-N-[1-(pyridin-4-yl)ethyl]acetamide](/img/structure/B10968471.png)
![4-{[3-Cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B10968474.png)


![2-[(4-chloro-3,5-dimethylphenoxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10968487.png)
![2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B10968490.png)
![methyl {[5-cyclopropyl-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B10968497.png)
![7-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10968501.png)
![N-[1-(4-chlorophenyl)ethyl]-2-fluorobenzenesulfonamide](/img/structure/B10968517.png)
![7-({[4,5-di(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B10968528.png)



![2-{[5-cyclopropyl-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B10968563.png)
